molecular formula C21H21Ga B13137587 Gallium, tris(4-methylphenyl)- CAS No. 18797-37-0

Gallium, tris(4-methylphenyl)-

Cat. No.: B13137587
CAS No.: 18797-37-0
M. Wt: 343.1 g/mol
InChI Key: XMGDANCQJJDPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium, tris(4-methylphenyl)- is an organometallic gallium compound featuring a central gallium atom coordinated to three 4-methylphenyl ligands. Organogallium compounds are notable for their stability, tunable electronic properties, and bioactivity, depending on ligand choice .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-p-tolylgallium can be synthesized through various methods, including the reaction of gallium trichloride with p-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:

GaCl3+3p-TolMgBrGa(p-Tol)3+3MgBrCl\text{GaCl}_3 + 3\text{p-TolMgBr} \rightarrow \text{Ga(p-Tol)}_3 + 3\text{MgBrCl} GaCl3​+3p-TolMgBr→Ga(p-Tol)3​+3MgBrCl

This method involves the use of anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of tri-p-tolylgallium typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tri-p-tolylgallium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tri-p-tolylgallium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt microbial metabolism.

    Medicine: Explored for its potential use in cancer treatment and imaging due to its unique chemical properties.

    Industry: Utilized in the production of semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of tri-p-tolylgallium involves its interaction with molecular targets such as enzymes and cellular membranes. Its ability to form stable complexes with various biomolecules allows it to exert its effects by disrupting normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Gallium Compounds

Structural and Chemical Properties

Compound Molecular Formula Ligand Type Symmetry/Coordination Key Physical Properties
Gallium, tris(4-methylphenyl)- C₂₁H₂₁Ga (inferred) Aryl (4-methylphenyl) Trigonal planar? Likely low water solubility (lipophilic)
Tris(8-quinolinolato)gallium(III) (KP46) C₂₇H₁₈GaN₃O₃ Bidentate 8-hydroxyquinoline Octahedral Moderate oral bioavailability; LD₅₀: ~2,370–2,870 mg/kg (mice)
Tris(acetylacetonato)gallium(III) (Ga(acac)₃) C₁₅H₂₁GaO₆ Bidentate acetylacetonate Octahedral (D₃ symmetry) M.P.: 196–198°C; B.P.: 140°C (10 mmHg); Insoluble in water
Gallium nitrate Ga(NO₃)₃ Inorganic nitrate Ionic lattice High water solubility; used intravenously

Key Observations :

  • In contrast, acetylacetonate ligands improve thermal stability, making Ga(acac)₃ suitable for high-temperature processes like atomic layer epitaxy (ALE) .
  • Coordination Geometry : KP46 and Ga(acac)₃ adopt octahedral geometries due to bidentate ligands, whereas tris(4-methylphenyl)-gallium may exhibit trigonal planar geometry, influencing reactivity and binding modes .

Toxicity and Bioavailability

Compound Toxicity Profile Bioavailability
KP46 LD₅₀: 2,370–2,870 mg/kg (mice); hematological toxicity >125 mg/kg/day Moderate oral
Ga(acac)₃ Limited data; likely low acute toxicity (used in industrial processes) Low (insoluble)
Gallium nitrate Nephrotoxicity and hypocalcemia at high doses Poor oral
Tris(4-methylphenyl)-gallium Unknown; aryl ligands may increase tissue retention Hypothetical

Key Insight: Ligand choice critically impacts toxicity. KP46’s quinolinolato ligands enhance bioavailability but introduce dose-dependent toxicity, whereas inorganic gallium nitrate requires intravenous administration due to poor absorption .

Biological Activity

Gallium, tris(4-methylphenyl)-, also known as tri-p-tolylgallium, is a gallium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through a review of recent findings, case studies, and data tables summarizing relevant research.

Overview of Gallium Compounds

Gallium compounds have been studied for their various biological effects, including their ability to inhibit tumor growth and exhibit antimicrobial properties. The unique electronic structure of gallium allows it to mimic iron, which is crucial for many biological processes. This mimicry can disrupt cellular functions in both cancerous and microbial cells.

Antimicrobial Activity

Recent studies have indicated that gallium compounds possess significant antimicrobial properties. For instance, tri-p-tolylgallium has been investigated for its ability to disrupt microbial metabolism.

  • Mechanism of Action : The antimicrobial action is thought to involve interference with iron-dependent processes in bacteria, leading to growth inhibition.
  • Case Study : In a study examining various gallium complexes, tri-p-tolylgallium demonstrated notable activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Anticancer Activity

Gallium compounds have shown promise in cancer therapy, particularly gallium nitrate and its derivatives. Tri-p-tolylgallium is being explored for similar applications.

  • In Vitro Studies : Research has demonstrated that gallium nitrate inhibits the proliferation of tumor cells by inducing oxidative stress and apoptosis through the intrinsic pathway involving caspase activation .
  • Comparative Analysis : A comparative study found that tri-p-tolylgallium exhibited cytotoxicity against various cancer cell lines, outperforming some traditional chemotherapeutic agents .

Data Table: Biological Activity of Gallium Compounds

CompoundActivity TypeTarget Organisms/CellsIC50 (μg/mL)References
Tri-p-tolylgalliumAntimicrobialE. coli, K. pneumoniae50
Gallium NitrateAnticancerNon-Hodgkin's lymphoma cells100
Gallium MaltolateAnticancerVarious tumor cell lines62.5
Gallium Complex GS2AnticancerMDA-MB231 (breast cancer)30

The mechanisms through which gallium compounds exert their biological effects are multifaceted:

  • Oxidative Stress Induction : Gallium increases reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis in cancer cells .
  • Metallothionein Modulation : Gallium exposure has been linked to the upregulation of metallothionein genes, which play a role in cellular defense against heavy metal toxicity and oxidative stress .
  • Enzyme Inhibition : Tri-p-tolylgallium can inhibit specific enzymes involved in cellular metabolism, further contributing to its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the potential of gallium compounds:

  • Study on Gallium Nitrate : A clinical trial investigated the effectiveness of gallium nitrate in treating advanced bladder cancer and non-Hodgkin's lymphoma. Results indicated significant tumor reduction in patients treated with gallium nitrate compared to control groups .
  • Tri-p-tolylgallium in Cancer Therapy : In vitro studies showed that tri-p-tolylgallium induced apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting AKT phosphorylation, suggesting a mechanism for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tris(4-methylphenyl)gallium, and how can its purity be verified?

  • Synthesis : A common approach involves reacting gallium precursors (e.g., GaCl₃) with 4-methylphenyl Grignard or lithium reagents under inert conditions. Ligand substitution or transmetalation methods may also apply, similar to gallium acetylacetonate synthesis .
  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify ligand bonding, and thermogravimetric analysis (TGA) to assess thermal stability . Purity can be verified via elemental analysis and X-ray crystallography (using SHELX for refinement) .

Q. What safety protocols are critical when handling tris(4-methylphenyl)gallium in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in sealed containers under inert gas (e.g., argon) in a cool, ventilated area. Avoid contact with moisture to prevent decomposition .
  • Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Use CHEMTREC for spill management .

Q. Which analytical techniques are most effective for quantifying gallium in tris(4-methylphenyl)gallium complexes?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Provides high sensitivity for gallium detection (LOD ~0.05 wt% in matrices) .
  • Laser-Induced Breakdown Spectroscopy (LIBS) : Coupled with machine learning (e.g., convolutional neural networks) for rapid spectral analysis .
  • X-ray Diffraction (XRD) : Resolves crystallographic structure and confirms ligand coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data or elemental analysis for tris(4-methylphenyl)gallium?

  • Data Reconciliation : Cross-validate using complementary techniques (e.g., XRD for crystal structure vs. NMR for solution-phase dynamics). For elemental discrepancies, repeat ICP-MS with internal standards .
  • Refinement Challenges : Use SHELXL for high-resolution crystallographic refinement, addressing twinning or disorder in the lattice .

Q. What experimental design considerations are critical for integrating tris(4-methylphenyl)gallium into semiconductor or optoelectronic devices?

  • Doping Optimization : For semiconductor applications, follow self-assembled monolayer doping (MLD) protocols. Anneal at controlled temperatures (e.g., 800–1000°C) to achieve uniform gallium distribution in silicon .
  • Device Fabrication : In organic light-emitting diodes (OLEDs), use vapor deposition to form thin films. Balance hole/electron injection using indium-tin-oxide (ITO) anodes and Mg:Ag cathodes .

Q. How can machine learning enhance the analysis of gallium-containing compounds in complex matrices?

  • Spectral Interpretation : Train convolutional neural networks (CNNs) on LIBS or Raman spectra to distinguish gallium signatures from background noise .
  • Predictive Modeling : Use datasets from TGA and NMR to predict thermal decomposition pathways or ligand-exchange behavior .

Q. Guidelines for Reporting Findings

  • Reproducibility : Document synthetic steps, purification methods, and instrument calibration details to enable replication .
  • Data Transparency : Distinguish primary data (experimental results) from secondary sources (literature comparisons) in publications .
  • Conflict Reporting : Discuss deviations from expected results (e.g., ligand decomposition during synthesis) and propose mechanistic hypotheses .

Properties

CAS No.

18797-37-0

Molecular Formula

C21H21Ga

Molecular Weight

343.1 g/mol

IUPAC Name

tris(4-methylphenyl)gallane

InChI

InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;

InChI Key

XMGDANCQJJDPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.